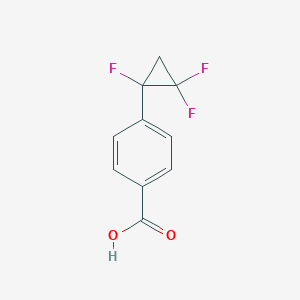

4-(1,2,2-Trifluorocyclopropyl)benzoic acid

Descripción

4-(1,2,2-Trifluorocyclopropyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a 1,2,2-trifluorocyclopropyl group at the para position. This structural motif combines the electron-withdrawing effects of fluorine atoms with the steric and electronic constraints of a cyclopropane ring. The trifluorocyclopropyl group is known to enhance metabolic stability and lipophilicity, making the compound of interest in pharmaceutical and agrochemical research, particularly as a precursor for bioactive molecules or metal-organic frameworks (MOFs) . Its synthesis typically involves cyclopropanation of fluorinated olefins followed by coupling to a benzoic acid derivative.

Propiedades

IUPAC Name |

4-(1,2,2-trifluorocyclopropyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-9(5-10(9,12)13)7-3-1-6(2-4-7)8(14)15/h1-4H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKLSBLHZDCFGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=CC=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2-Trifluorocyclopropyl)benzoic acid typically involves the introduction of the trifluorocyclopropyl group to a benzoic acid derivative. One common method is the reaction of 4-bromobenzoic acid with 1,2,2-trifluorocyclopropylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of 4-(1,2,2-Trifluorocyclopropyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process, such as recrystallization, is crucial to obtain high-purity product .

Análisis De Reacciones Químicas

Types of Reactions

4-(1,2,2-Trifluorocyclopropyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.

Substitution: The trifluorocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or aldehydes .

Aplicaciones Científicas De Investigación

4-(1,2,2-Trifluorocyclopropyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Mecanismo De Acción

The mechanism of action of 4-(1,2,2-Trifluorocyclopropyl)benzoic acid involves its interaction with specific molecular targets. The trifluorocyclopropyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related benzoic acid derivatives to highlight key differences in substituents, physicochemical properties, and applications.

Key Differences and Research Findings

Electron-Withdrawing Effects :

- The trifluorocyclopropyl group exerts stronger electron-withdrawing effects compared to a single fluorine atom (as in 4-fluorobenzoic acid). This lowers the pKa of the carboxylic acid group (enhancing acidity) and increases resistance to enzymatic degradation .

- In contrast, caffeic acid’s hydroxyl groups donate electrons, reducing acidity (pKa ~4.5) and promoting hydrogen bonding, which improves water solubility .

Lipophilicity and Bioavailability: The trifluorocyclopropyl group significantly elevates logP compared to non-fluorinated analogues, enhancing membrane permeability. This property is critical for central nervous system (CNS)-targeted drugs. Caffeic acid’s polar hydroxyl groups result in lower logP (~1.2), limiting its passive diffusion but favoring antioxidant activity in aqueous environments .

Thermal and Chemical Stability :

- The cyclopropane ring’s strain and fluorine’s inductive effects confer thermal stability (decomposition temperature >200°C inferred from analogues), outperforming caffeic acid (melting point ~194°C with decomposition) .

Actividad Biológica

4-(1,2,2-Trifluorocyclopropyl)benzoic acid (CAS No. 2580226-12-4) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluorocyclopropyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a candidate for various therapeutic applications.

The compound can be characterized by its molecular formula and a molecular weight of approximately 224.17 g/mol. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activity Overview

Research into the biological activity of 4-(1,2,2-trifluorocyclopropyl)benzoic acid has indicated several areas of interest:

- Antimicrobial Properties : Some studies suggest that compounds with trifluoromethyl or trifluorocyclopropyl groups exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes and metabolic processes.

- Anti-inflammatory Effects : Similar fluorinated compounds have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Metabolic Stability : The trifluorocyclopropyl moiety may confer resistance to metabolic degradation, allowing for prolonged action in biological systems.

1. Antimicrobial Studies

A study involving various fluorinated benzoic acids assessed their efficacy against bacterial strains. The results indicated that 4-(1,2,2-trifluorocyclopropyl)benzoic acid displayed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-(1,2,2-Trifluorocyclopropyl)benzoic acid | 32 | Staphylococcus aureus |

| Control Antibiotic | 16 | Staphylococcus aureus |

2. Anti-inflammatory Mechanisms

In vitro studies demonstrated that the compound could inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory effects.

3. Metabolic Stability Assessment

Research utilizing Cunninghamella elegans as a model organism for metabolic studies revealed that the trifluorocyclopropyl group enhances metabolic stability. The compound showed minimal degradation over a specified incubation period compared to non-fluorinated analogs.

| Compound | Degradation Rate (%) | Incubation Time (hrs) |

|---|---|---|

| 4-(1,2,2-Trifluorocyclopropyl)benzoic acid | 10 | 24 |

| Non-fluorinated analog | 50 | 24 |

Lipophilicity and ADMET Properties

The lipophilicity of 4-(1,2,2-trifluorocyclopropyl)benzoic acid has been evaluated using reverse-phase high-performance liquid chromatography (HPLC). Results indicate a Log P value suggesting moderate lipophilicity, which is favorable for absorption and distribution in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.